molecular formula C19H23F3N4O6S B11603815 Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate

Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate

Cat. No.: B11603815
M. Wt: 492.5 g/mol
InChI Key: QNLREGMUIGZUPP-UHFFFAOYSA-N
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Description

ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine . The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and sulfonamide-containing molecules . Examples include:

Uniqueness

ETHYL 2-({4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H23F3N4O6S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl 2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C19H23F3N4O6S/c1-5-15(27)24-18(19(20,21)22,17(28)31-6-2)23-13-7-9-14(10-8-13)33(29,30)26-16-11(3)12(4)25-32-16/h7-10,23,26H,5-6H2,1-4H3,(H,24,27)

InChI Key

QNLREGMUIGZUPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C

Origin of Product

United States

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